![molecular formula C11H22N2O B1491067 4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine CAS No. 2097995-00-9](/img/structure/B1491067.png)
4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine
Vue d'ensemble
Description
4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Muscarinic Receptor Agonism
Research indicates that compounds similar to 4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine exhibit activity as agonists for muscarinic M1 and M4 receptors. These receptors are implicated in various neurological conditions, including Alzheimer's disease and schizophrenia.
- Mechanism of Action: By activating muscarinic receptors, these compounds can enhance cholinergic signaling, potentially improving cognitive function and alleviating symptoms associated with neurodegenerative diseases .
Treatment of Psychiatric Disorders
Studies have suggested that muscarinic receptor agonists may display an atypical antipsychotic profile, making them candidates for treating schizophrenia and other psychiatric disorders. Preclinical models have shown that such compounds can reverse dopamine-mediated behaviors, indicating their potential utility in managing psychotic symptoms .
Efficacy in Animal Models
A series of preclinical studies have demonstrated that this compound can effectively reverse scopolamine-induced amnesia in rodents, showcasing its cognitive-enhancing properties. The effective dose (ED50) was found to be approximately 10 mg/kg, comparable to established cholinesterase inhibitors like donepezil .
Clinical Implications
Clinical trials involving related compounds have shown promise in reducing both positive and negative symptoms of schizophrenia. For instance, xanomeline, a muscarinic agonist, has been evaluated in Phase II trials, demonstrating significant efficacy against cognitive disturbances associated with Alzheimer's disease .
Comparative Data Table
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Neurodegenerative Diseases | Agonism of M1/M4 muscarinic receptors | Reversal of cognitive deficits in animal models |
Psychiatric Disorders | Modulation of dopaminergic signaling | Reduction in psychotic symptoms in clinical trials |
Pain Management | Involvement in central and peripheral pain pathways | Potential analgesic effects observed |
Activité Biologique
4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine is a synthetic organic compound notable for its unique spirocyclic structure, which contributes to its distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a spirocyclic framework that enhances its interaction with biological targets. Its structure can be represented as follows:
This configuration allows for specific binding interactions with various receptors and enzymes, influencing biological pathways.
The biological activity of this compound primarily involves its role as a modulator of neurotransmitter receptors, particularly muscarinic acetylcholine receptors (mAChRs). Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, impacting cognitive functions and potential therapeutic outcomes in neurological disorders .
1. Neurotransmitter Modulation
Studies have shown that this compound may exhibit agonistic activity at muscarinic M1 and M4 receptors, which are implicated in cognitive processes and memory functions. This suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia .
2. Antidepressant Activity
Preliminary studies indicate that the compound may possess antidepressant-like effects, potentially through its interaction with serotonergic systems. This could make it a candidate for further investigation in mood disorder treatments .
Case Study 1: Cognitive Enhancement
In a controlled study involving animal models, administration of this compound resulted in improved performance in memory tasks compared to controls. The observed effects were attributed to enhanced cholinergic signaling mediated by mAChR activation .
Case Study 2: Pain Modulation
Another investigation examined the compound's effects on pain perception. Results indicated a significant reduction in hyperalgesia in models treated with the compound, suggesting a role in pain management through modulation of central pain pathways .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Type | Primary Activity | Therapeutic Use |
---|---|---|---|
This compound | Spirocyclic | mAChR Agonist | Cognitive disorders |
Xanomeline | Bicyclic | mAChR Agonist | Alzheimer's disease |
Arecoline | Alkaloid | mAChR Agonist | Cognitive enhancement |
Propriétés
IUPAC Name |
4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-14-8-10-7-13(12)9-11(10)5-3-4-6-11/h10H,2-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOINHBPIXKSGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.